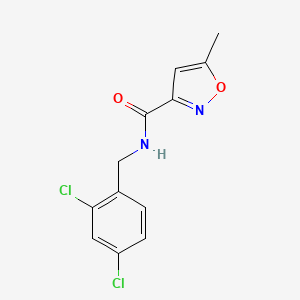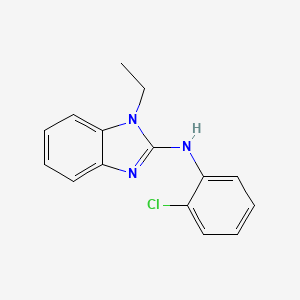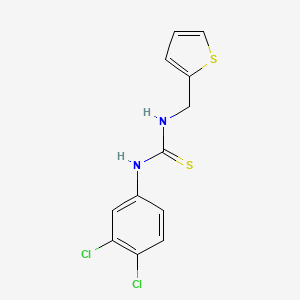![molecular formula C17H15N3O5 B5741824 5-({4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}amino)-5-oxopentanoic acid](/img/structure/B5741824.png)
5-({4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}amino)-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-({4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}amino)-5-oxopentanoic acid, also known as FOA, is a synthetic compound that has been widely studied for its potential applications in scientific research. FOA belongs to the class of oxadiazoles, which are known for their diverse biological activities.
作用機序
5-({4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}amino)-5-oxopentanoic acid inhibits DHODH by binding to its active site and preventing the formation of the enzyme-substrate complex. DHODH is essential for the de novo pyrimidine biosynthesis pathway, which is required for DNA and RNA synthesis. Inhibition of DHODH by this compound leads to a decrease in pyrimidine nucleotide synthesis, which ultimately results in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a broad range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells and to inhibit the growth of parasites such as Plasmodium falciparum, the causative agent of malaria. This compound has also been shown to modulate the immune response by inhibiting the proliferation of T cells and the production of cytokines.
実験室実験の利点と制限
5-({4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}amino)-5-oxopentanoic acid has several advantages as a tool for scientific research. It is a potent and selective inhibitor of DHODH, which makes it an ideal probe for studying the role of this enzyme in various biological processes. This compound is also relatively stable and easy to synthesize, which makes it a cost-effective alternative to other DHODH inhibitors. However, this compound has some limitations as well. It has poor solubility in water, which can make it difficult to use in some experimental systems. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications in animal models.
将来の方向性
5-({4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}amino)-5-oxopentanoic acid has several potential future directions for scientific research. One area of interest is the development of new DHODH inhibitors based on the structure of this compound. These inhibitors could be used to investigate the role of DHODH in various disease states, including cancer and autoimmune disorders. Another area of interest is the use of this compound as a tool for studying the metabolism of pyrimidine nucleotides in different cell types. Finally, this compound could be used to investigate the effects of DHODH inhibition on mitochondrial function and oxidative stress.
合成法
5-({4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}amino)-5-oxopentanoic acid can be synthesized using a multi-step process that involves the condensation of 2-furylcarboxaldehyde with hydrazine hydrate to form 5-(2-furyl)-1,3,4-oxadiazole-2-carboxylic acid hydrazide. This intermediate is then reacted with 4-nitrophenyl isocyanate to form this compound. The final product is obtained by purification using column chromatography.
科学的研究の応用
5-({4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}amino)-5-oxopentanoic acid has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of dihydroorotate dehydrogenase (DHODH), an enzyme that is involved in the de novo pyrimidine biosynthesis pathway. This compound has been used to study the role of DHODH in various biological processes, including cell proliferation, differentiation, and apoptosis. This compound has also been used to investigate the effects of DHODH inhibition on immune cells, cancer cells, and parasites.
特性
IUPAC Name |
5-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]anilino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5/c21-14(4-1-5-15(22)23)18-12-8-6-11(7-9-12)16-19-20-17(25-16)13-3-2-10-24-13/h2-3,6-10H,1,4-5H2,(H,18,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEKUGVNMKGWSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)NC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{4-[(3,4-dichlorophenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5741757.png)


![1-[2-(2,3-dichlorophenoxy)ethyl]piperidine](/img/structure/B5741778.png)

![N-{4-[1-(4-nitrophenyl)-1H-1,2,3-triazol-5-yl]phenyl}acetamide](/img/structure/B5741782.png)
![N-1,3-benzodioxol-5-yl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5741796.png)
![2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5741804.png)
![2-chloro-N-11H-dibenzo[b,e][1,4]dioxepin-2-yl-5-(methylthio)benzamide](/img/structure/B5741813.png)

